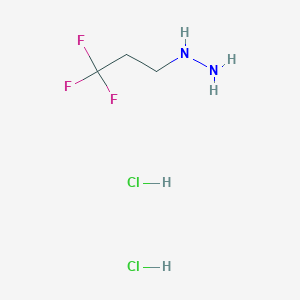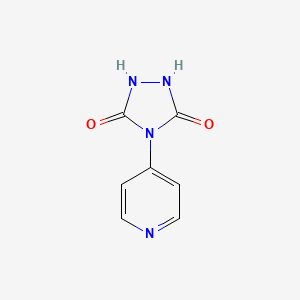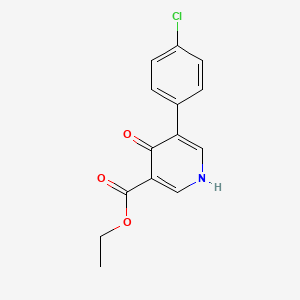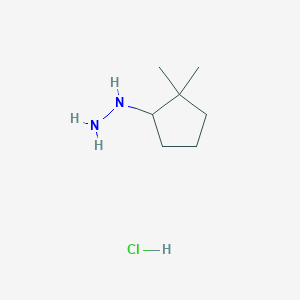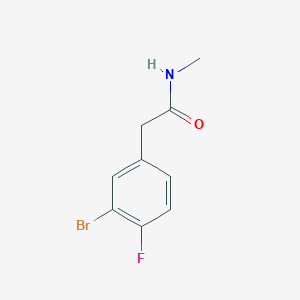
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and conditions necessary for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Synthesis and Antimicrobial Activity
Research on novel thiazoline derivatives, such as those synthesized from substituted fluorobenzoylimino and fluorophenyl compounds, has demonstrated significant in vitro antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as against various fungal species, indicating their potential as antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Development of Imaging Agents
The synthesis of derivatives like AZD8931, a compound structurally related to "2-(3-Bromo-4-fluorophenyl)-N-methylacetamide," has been explored for imaging EGFR, HER2, and HER3 signaling in cancer research. These compounds serve as potential PET imaging agents, showcasing the utility of such compounds in medical diagnostics and cancer research (Wang, Gao, & Zheng, 2014).
Anti-inflammatory and Analgesic Activities
Another area of application is the synthesis of N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory activities. These compounds were synthesized and evaluated for their anti-inflammatory properties, demonstrating the potential medicinal applications of compounds with similar structural features (Sunder & Maleraju, 2013).
Antidepressive Activity
Similarly, derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and evaluated for their antidepressant activities. This highlights the potential of bromo and fluoro-substituted compounds in developing new therapeutic agents for mental health conditions (Yuan, 2012).
Anticonvulsant and Antidepressant Activity
Compounds such as 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities, further underscoring the versatility of bromo and fluoro-substituted compounds in pharmaceutical development (Xie, Tang, Pan, & Guan, 2013).
Safety And Hazards
This would involve a discussion of any risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
将来の方向性
This would involve a discussion of potential areas for future research or applications of the compound.
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZSGOFWSOJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



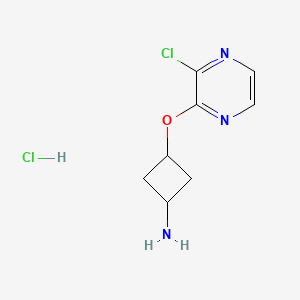

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
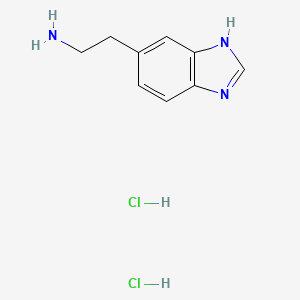
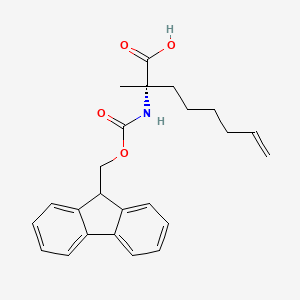
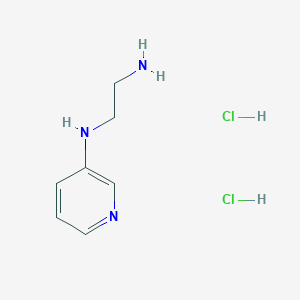
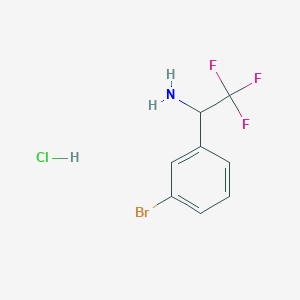
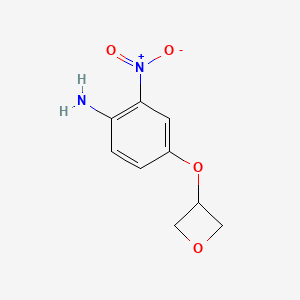
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
